molecular formula C10H12ClNO3 B1378709 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride CAS No. 1797376-36-3

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride

Cat. No. B1378709
M. Wt: 229.66 g/mol
InChI Key: XZEPIKAXTCHOFE-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C10H12ClNO3 . It is derived from hydroxytyrosol, a natural antioxidative catechol . The compound is obtained as two regioisomers in good to high overall yields (65–90%) and 1:3 ratios .


Synthesis Analysis

The synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride involves the anodic oxidation of hydroxytyrosol in an acetonitrile/dimethylsulfoxide solvent mixture . This process produces a non-activated o-quinone and generates structural analogues . The compound is obtained through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride is complex, with a molecular weight of 229.660 Da . The structure includes a 2,3-dihydro-1,4-benzodioxane ring, which is common in natural products and pharmaceutical compounds .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride is the inverse electron demand Diels–Alder (IEDDA) reaction . This reaction occurs between the electrogenerated o-quinone and tertiary enamines . The insertion of an electron-withdrawing or electron-donating group on the catechol modifies their relative proportions, making the reaction regiospecific .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride include a molecular weight of 229.660 Da and a monoisotopic mass of 229.050568 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not explicitly mentioned in the sources .

Scientific Research Applications

Synthesis and Anticonvulsant Activity
The compound has been used as a base for synthesizing new amino amides and amino esters, which were later isolated as hydrochlorides. These synthesized compounds have been examined for their anticonvulsant activity, demonstrating the potential of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride in the development of anticonvulsant medications (Arustamyan et al., 2019).

Synthesis of Therapeutic Compounds
This compound has also been a key component in synthesizing various derivatives that act as precursors to potential therapeutic compounds. The research demonstrates how reactions with nucleophilic amines can lead to the formation of carboxamides and aminomethylene derivatives, which are important in medicinal chemistry for creating new therapeutic agents (Bozzo et al., 2003).

Antibacterial and Antifungal Agents Synthesis
A variety of 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted)phenylacetamides have been synthesized using this compound. These synthesized molecules displayed promising antibacterial and antifungal potential, highlighting the compound's role in creating new antimicrobial agents (Abbasi et al., 2020).

Anti-Diabetic Agent Development
The compound has been instrumental in the synthesis of new molecules with anti-diabetic potentials. The synthesized compounds showed varying degrees of inhibitory activities against α-glucosidase enzyme, marking their significance in the treatment of type-2 diabetes (Abbasi et al., 2023).

Development of Anti-Hypertensive Drugs
It has been used in the synthesis of intermediates for the preparation of anti-hypertensive agents like Doxazosin. This process illustrates the compound's importance in the development of cardiovascular drugs, especially those targeting hypertension (Ramesh et al., 2006).

properties

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c11-6-8(12)7-2-1-3-9-10(7)14-5-4-13-9;/h1-3H,4-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEPIKAXTCHOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
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2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
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2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
Reactant of Route 4
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
Reactant of Route 5
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride
Reactant of Route 6
2-Amino-1-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-one hydrochloride

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